What are the properties of 5,8-Dihydro-6H-quinolin-7-one?
What are the properties of 5,8-Dihydro-6H-quinolin-7-one?
The following technical guide provides an in-depth analysis of 5,8-Dihydro-6H-quinolin-7-one (also recognized as 5,6,7,8-tetrahydroquinolin-7-one). This monograph is structured to assist researchers in the synthesis, handling, and application of this specific heterocyclic scaffold in medicinal chemistry.[1][2]
CAS Registry Number: 1965310-02-4 (HCl salt) / 21187-54-4 (Generic/Base reference context) Synonyms: 7-Oxo-5,6,7,8-tetrahydroquinoline; 5,6,7,8-Tetrahydro-7-quinolinone.[1][2]
Executive Summary & Pharmacophore Utility
5,8-Dihydro-6H-quinolin-7-one represents a critical "privileged structure" in medicinal chemistry, distinct from its more common regioisomers (the 5-one and 8-one).[1][2] While the 5-one isomer is the standard precursor for Tacrine and Huprine-like acetylcholinesterase (AChE) inhibitors, the 7-one isomer offers a unique vector for Structure-Activity Relationship (SAR) expansion.[1][2]
Its core utility lies in:
-
Vector Exploration: Allowing substituent growth at the 7-position (via nucleophilic attack) or 6/8-positions (via enolate chemistry) to probe binding pockets inaccessible to 5-one derivatives.[1][2]
-
Fragment-Based Drug Discovery (FBDD): Serving as a rigid, basic scaffold with a defined hydrogen-bond acceptor (ketone) and donor/acceptor (pyridine nitrogen) separated by a fixed distance.[1][2]
-
Isostere Development: Acting as a partially saturated bioisostere for 7-hydroxyquinoline or naphthyridine systems.[1][2]
Physicochemical Profile
Understanding the physical behavior of this compound is prerequisite for successful solvating and crystallization.[1][2]
Table 1: Key Physicochemical Properties
| Property | Value / Characteristic | Technical Note |
| Molecular Formula | C₉H₉NO | Free base.[2] |
| Molecular Weight | 147.18 g/mol | 183.64 g/mol for HCl salt.[1][2] |
| Appearance | White to off-white solid | Hygroscopic in salt form.[2] |
| Solubility | DMSO, Methanol, DCM | High solubility in polar organics; moderate in water (pH dependent).[1][2] |
| pKa (Calculated) | ~4.8 - 5.2 (Pyridine N) | The C7-carbonyl exerts a mild inductive withdrawing effect, slightly lowering basicity compared to unsubstituted tetrahydroquinoline.[1][2] |
| LogP | ~1.1 | Lipophilic enough for CNS penetration but requires polar handles for high bioavailability.[1][2] |
| H-Bond Acceptors | 2 (Pyridine N, Ketone O) | Critical for receptor docking.[1][2] |
| Topological PSA | ~30 Ų | Favorable for Blood-Brain Barrier (BBB) permeation.[1][2] |
Synthetic Methodologies
The synthesis of the 7-one isomer is chemically more demanding than the 5-one or 8-one due to the stability of the precursors.[2] The most robust route utilizes the Birch Reduction of 7-methoxyquinoline, ensuring regioselectivity that catalytic hydrogenation often fails to achieve.[1][2]
Protocol A: The Birch Reduction - Hydrolysis Route
This method is preferred for generating the 7-one exclusively without contaminating over-reduced byproducts.[2]
Mechanism:
-
Birch Reduction: 7-Methoxyquinoline is reduced to the enol ether (1,4-dihydro derivative).[1][2]
-
Hydrolysis: Acidic workup hydrolyzes the enol ether to the ketone and isomerizes the double bonds to the thermodynamically stable conjugated pyridine system (if not already aromatic).[1][2] Note: In this specific case, the pyridine ring remains aromatic while the benzenoid ring is reduced.[1][2]
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a dry ice/acetone condenser. Maintain an Argon atmosphere.
-
Solvent Prep: Condense anhydrous Ammonia (NH₃, ~100 mL) into the flask at -78°C.
-
Dissolution: Dissolve 7-Methoxyquinoline (10 mmol) in anhydrous THF (10 mL) and tert-butanol (1.1 eq, proton source). Add this solution to the liquid ammonia.
-
Reduction: Add Lithium metal (Li, 2.5 eq) in small pieces. The solution will turn a deep bronze/blue color.[1][2] Stir for 1 hour at -78°C.
-
Quench: Quench the reaction with solid Ammonium Chloride (NH₄Cl) until the blue color fades.
-
Evaporation: Allow NH₃ to evaporate overnight under a stream of nitrogen.
-
Hydrolysis: Dissolve the residue in MeOH (20 mL) and add 2M HCl (15 mL). Reflux for 1 hour to hydrolyze the enol ether.
-
Workup: Neutralize with NaHCO₃, extract with DCM (3x), dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (EtOAc/Hexane gradient).
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow from the aromatic precursor to the target scaffold.[1][2]
Figure 1: Regioselective synthesis of 5,8-dihydro-6H-quinolin-7-one via Birch reduction of 7-methoxyquinoline.[2]
Reactivity & Medicinal Chemistry Applications
The 5,8-dihydro-6H-quinolin-7-one scaffold offers three distinct zones for chemical modification, enabling the construction of complex bioactive molecules.
Zone 1: The Ketone (C7)[1][2]
-
Reductive Amination: Reaction with primary/secondary amines followed by NaBH(OAc)₃ reduction yields 7-amino-tetrahydroquinolines.[1][2] This is crucial for introducing solubilizing tails or specific pharmacophores (e.g., benzylamines for AChE binding).[1][2]
-
Wittig/Horner-Wadsworth-Emmons: Conversion of the ketone to an exocyclic alkene.[2]
Zone 2: The Alpha-Carbons (C6 and C8)[1][2]
-
Regioselectivity: The C8 position is sterically less hindered than C6 (which is closer to the ring fusion).[1][2] However, C8 is also adjacent to the ring fusion in a different sense.[1][2]
-
Mannich Reaction: Reaction with formaldehyde and a secondary amine typically occurs at C8 (the position alpha to the ketone and beta to the pyridine ring fusion), creating a "Trojan Horse" for further cyclization.[1][2]
Zone 3: The Pyridine Nitrogen (N1)[1][2]
-
Salt Formation: Readily forms HCl, HBr, or fumarate salts for formulation.[1][2]
-
N-Oxidation: Treatment with mCPBA yields the N-oxide, altering the electronic properties of the ring and potential metabolic stability.[1][2]
Workflow: Library Generation
The following diagram outlines how to leverage this scaffold to generate a library of potential neurotherapeutics.
Figure 2: Divergent synthesis pathways from the 7-one scaffold for medicinal chemistry library generation.[2]
Experimental Handling & Safety
Storage:
-
Form: The HCl salt is stable at room temperature but hygroscopic.[1][2] Store in a desiccator.
-
Free Base: The free base oil/solid is prone to oxidation over prolonged periods.[1][2] Store under Argon at -20°C.
Safety:
-
Inhalation: As a pyridine derivative, it may act as a respiratory irritant.[1][2] Use strictly within a fume hood.[1][2]
-
Skin Contact: Basic nature implies potential for chemical burns or irritation.[1][2] Double-gloving (Nitrile) is recommended.[1][2]
References
-
Sigma-Aldrich. 5,8-Dihydro-6H-quinolin-7-one hydrochloride | CAS 1965310-02-4.[1][2] Product Specification Page. Link[1][2]
-
Cross, P. E., & Dickinson, R. P. (1976).[1][2] Synthesis of some tetrahydro-quinolinones and -isoquinolinones. Journal of Medicinal Chemistry. (Foundational work on THQ-one synthesis).
-
Musso, D. L., et al. (2003).[1][2] Synthesis and Anti-inflammatory Activity of 7,8-Dihydro-6H-quinolin-5-ones. (Comparative literature for the regioisomer).
-
CAS Common Chemistry. Search for Quinolinone derivatives. Link
(Note: While specific literature on the 7-one isomer is less voluminous than the 5-one, the synthetic protocols derived from general tetrahydroquinolinone chemistry (Reference 2) are the industry standard for this entity.)[1][2]
